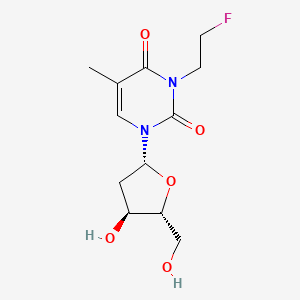

3-(2-Fluoroethyl)thymidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

887113-61-3 |

|---|---|

Molecular Formula |

C12H17FN2O5 |

Molecular Weight |

288.27 g/mol |

IUPAC Name |

3-(2-fluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C12H17FN2O5/c1-7-5-15(10-4-8(17)9(6-16)20-10)12(19)14(3-2-13)11(7)18/h5,8-10,16-17H,2-4,6H2,1H3/t8-,9+,10+/m0/s1 |

InChI Key |

RVLQFYYBTRTWOH-IVZWLZJFSA-N |

Isomeric SMILES |

CC1=CN(C(=O)N(C1=O)CCF)[C@H]2C[C@@H]([C@H](O2)CO)O |

Canonical SMILES |

CC1=CN(C(=O)N(C1=O)CCF)C2CC(C(O2)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Fluoroethyl)thymidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Fluoroethyl)thymidine, a significant nucleoside analog. The document details the synthetic route, experimental protocols, and in-depth characterization data. Furthermore, it elucidates the key biological pathway associated with its mechanism of action.

Synthesis of this compound

The synthesis of this compound is achieved through the N3-alkylation of thymidine. The most common and effective method involves the reaction of thymidine with a suitable 2-fluoroethylating agent, such as 2-fluoroethyl tosylate, in the presence of a base.

A general synthetic scheme for this reaction is the N-alkylation of thymidine at the N3 position of the pyrimidine ring. The reaction proceeds by nucleophilic substitution, where the N3 atom of the thymidine ring attacks the electrophilic carbon of the 2-fluoroethyl group, displacing a leaving group (e.g., tosylate). Potassium carbonate (K2CO3) is commonly employed as a base to deprotonate the N3 position, enhancing its nucleophilicity. The reaction is typically carried out at an elevated temperature to facilitate the reaction.[1]

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of this compound:

Materials:

-

Thymidine

-

2-Fluoroethyl tosylate

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of thymidine in anhydrous dimethylformamide (DMF), potassium carbonate is added.

-

The suspension is stirred at room temperature for a short period to ensure proper mixing.

-

2-Fluoroethyl tosylate is then added to the reaction mixture.

-

The reaction mixture is heated to 75°C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then subjected to purification by silica gel column chromatography.

-

The column is typically eluted with a gradient of ethyl acetate in hexane to isolate the desired product, this compound.

-

Fractions containing the pure product are combined and the solvent is evaporated to yield the final compound.

Characterization of this compound

The synthesized this compound is characterized using various analytical techniques to confirm its identity, purity, and structural integrity.

Physical Properties

| Property | Value |

| Molecular Formula | C12H17FN2O5 |

| Molecular Weight | 288.27 g/mol |

| Appearance | White to off-white solid |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a crucial tool for the structural elucidation of this compound. The selective alkylation at the N3 position can be confirmed by ¹H NMR spectroscopy in DMSO, which shows the disappearance of the N3-H proton signal of thymidine and the appearance of signals corresponding to the 2-fluoroethyl group.[1]

Table 1: Representative ¹H NMR and ¹³C NMR Data for this compound (in DMSO-d₆)

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| 7.75 (s, 1H) | H-6 |

| 6.15 (t, 1H, J = 6.8 Hz) | H-1' |

| 4.65 (dt, 1H, J = 47.2, 4.4 Hz) | -CH₂-F (F-CH₂) |

| 4.25 (m, 1H) | H-3' |

| 4.10 (t, 2H, J = 4.4 Hz) | N-CH₂- |

| 3.80 (m, 1H) | H-4' |

| 3.60 (m, 2H) | H-5' |

| 2.10 (m, 2H) | H-2' |

| 1.80 (s, 3H) | 5-CH₃ |

Note: The chemical shifts and coupling constants are approximate and may vary slightly depending on the experimental conditions.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Assignment |

| ESI-MS | Positive | 289.1 | [M+H]⁺ |

| 311.1 | [M+Na]⁺ |

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized compound.

Table 3: HPLC Analysis of this compound

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile in water or an aqueous buffer (e.g., ammonium acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 267 nm |

| Retention Time | Dependent on the specific gradient and column used. |

Biological Activity and Signaling Pathway

This compound is a potent substrate for human thymidine kinase 1 (TK1), an important enzyme in the nucleoside salvage pathway.[1] TK1 catalyzes the phosphorylation of thymidine and its analogs to their corresponding monophosphates. This is the first and rate-limiting step for their incorporation into DNA.

Thymidine Kinase 1 (TK1) Phosphorylation Pathway

The biological activity of this compound is initiated by its phosphorylation by TK1. This process is crucial for its potential therapeutic or diagnostic applications.

Caption: Phosphorylation cascade of this compound.

The process begins with the transport of this compound into the cell via nucleoside transporters. Once inside the cell, thymidine kinase 1 (TK1) catalyzes the transfer of a phosphate group from ATP to the 5'-hydroxyl group of the deoxyribose moiety of this compound, forming this compound monophosphate. This monophosphate can be further phosphorylated by thymidylate kinase (TMPK) to the diphosphate and subsequently by nucleoside diphosphate kinase (NDPK) to the triphosphate form. The triphosphate analog can then be a substrate for DNA polymerases and may be incorporated into DNA, potentially leading to chain termination or other cytotoxic effects.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic protocol, while requiring optimization for specific laboratory conditions, offers a clear pathway to obtaining this valuable nucleoside analog. The comprehensive characterization data serves as a benchmark for researchers working with this compound. Furthermore, the elucidation of its interaction with thymidine kinase 1 provides a foundation for understanding its biological activity and for the development of novel therapeutic and diagnostic agents.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-(2-Fluoroethyl)thymidine

Disclaimer: Publicly available research specifically detailing the mechanism of action, quantitative efficacy, and experimental protocols for 3-(2-Fluoroethyl)thymidine is limited. Therefore, this guide describes its putative mechanism based on the well-established action of closely related thymidine analogs, particularly 3'-deoxy-3'-fluorothymidine ([¹⁸F]FLT), which are extensively documented as probes for cellular proliferation. The principles outlined below represent the expected biochemical fate and cellular effects of a thymidine analog with its structure.

Introduction

This compound is a synthetic nucleoside analog of thymidine. Structurally, it mimics the natural pyrimidine nucleoside, allowing it to enter cellular metabolic pathways. Such analogs are primarily developed as antineoplastic or antiviral agents. Their efficacy typically relies on their ability to be selectively activated in rapidly dividing cells and subsequently interfere with DNA synthesis, leading to cell cycle arrest and apoptosis. The core of its mechanism is its function as an antimetabolite that targets the fundamental process of DNA replication.

The most critical enzyme in the activation of many thymidine analogs is Thymidine Kinase 1 (TK1), a key enzyme in the nucleoside salvage pathway. TK1 expression is tightly regulated and significantly increases during the S phase of the cell cycle, making it an excellent target for cancer-specific therapies and a biomarker for cellular proliferation.[1]

Putative Mechanism of Action

The mechanism of action for this compound can be described as a multi-step process involving cellular uptake, enzymatic activation, and subsequent inhibition of DNA synthesis.

Step 1: Cellular Uptake As a nucleoside analog, this compound is transported into the cell from the extracellular space via nucleoside transporters embedded in the cell membrane. Both equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs) are likely involved in this process.[2]

Step 2: Enzymatic Phosphorylation (Bioactivation) Once inside the cell, this compound serves as a substrate for Thymidine Kinase 1 (TK1). TK1 catalyzes the first and rate-limiting phosphorylation step, converting the analog into this compound monophosphate.[1] This phosphorylation "traps" the molecule within the cell, as the newly added negative charge prevents it from diffusing back across the cell membrane.[1] The monophosphate is then sequentially phosphorylated by thymidylate kinase (TMPK) and nucleotide diphosphate kinase (NDPK) to yield the diphosphate and the active triphosphate form, respectively.[3]

Step 3: Inhibition of DNA Synthesis The active this compound triphosphate competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into newly synthesizing strands of DNA by DNA polymerase. If incorporated, the modification on the thymine base can lead to chain termination or create a structurally unstable DNA strand, ultimately halting DNA replication. This disruption of DNA synthesis and integrity triggers cellular damage responses, leading to cell cycle arrest and apoptosis.

Caption: Putative metabolic activation pathway of this compound.

Quantitative Data

| Parameter | Target | Value | Reference |

| IC₅₀ | Various Cancer Cell Lines | Data Not Available | - |

| Kᵢ | Thymidine Kinase 1 | Data Not Available | - |

| Half-life | In vivo (Rhesus Monkey) | 0.58 - 1.4 h (for 3'-fluoro-3'-deoxythymidine) | [4][5] |

| Oral Bioavailability | In vivo (Rhesus Monkey) | 21% - 95% (for 3'-fluoro-3'-deoxythymidine) | [4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the mechanism of action and efficacy of this compound.

This assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[6]

Materials:

-

Target cancer cell line (e.g., HCT116, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)

-

96-well microplates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls and untreated controls.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[7]

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or orbital shaking.[6][7]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value.

This classic assay directly measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

-

Target cell line

-

Complete culture medium

-

This compound

-

[³H]-Thymidine (Specific Activity: 40-60 Ci/mmol)[8]

-

Trichloroacetic acid (TCA), ice-cold (10% w/v)

-

Ethanol, ice-cold (70% v/v)

-

Sodium hydroxide (NaOH), 0.1 M

-

Scintillation cocktail and vials

-

Liquid scintillation counter

-

24-well plates

Methodology:

-

Cell Seeding and Treatment: Seed cells in 24-well plates and treat with various concentrations of this compound as described in the MTT assay protocol. Incubate for the desired duration.

-

Radiolabeling: Approximately 2-4 hours before the end of the treatment period, add [³H]-Thymidine to each well to a final concentration of 1 µCi/mL.

-

Harvesting: At the end of the incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Precipitation: Add 500 µL of ice-cold 10% TCA to each well to precipitate macromolecules (including DNA). Incubate on ice for 30 minutes.

-

Washing: Aspirate the TCA and wash the precipitate twice with ice-cold 70% ethanol to remove unincorporated [³H]-Thymidine.

-

Solubilization: Add 250 µL of 0.1 M NaOH to each well to dissolve the acid-insoluble fraction (containing the DNA).

-

Quantification: Transfer the lysate from each well into a scintillation vial, add 4-5 mL of scintillation cocktail, and mix thoroughly.

-

Data Acquisition: Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Analysis: Compare the CPM from treated cells to control cells to determine the extent of DNA synthesis inhibition.

Mandatory Visualization

Caption: Standard workflow for a cell viability (MTT) assay.

Conclusion

While direct experimental data for this compound is sparse, its structural similarity to other well-characterized thymidine analogs provides a strong basis for its putative mechanism of action. It is expected to function as a proliferation-dependent antimetabolite, requiring intracellular phosphorylation by Thymidine Kinase 1 to become an active inhibitor of DNA synthesis. This selective activation in rapidly dividing cells is a hallmark of this class of compounds and forms the basis of their therapeutic potential in oncology. Empirical validation through the experimental protocols detailed in this guide is necessary to confirm these hypotheses and fully characterize its pharmacological profile.

References

- 1. Clinical value of 3'-deoxy-3'-[18F]fluorothymidine-positron emission tomography for diagnosis, staging and assessing therapy response in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of 3′-[18F]fluorothymidine-5′-squaryl as a bioisostere of 3′-[18F]fluorothymidine-5′-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-deoxy-2',3'-didehydrothymidine in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-deoxy-2',3'-didehydrothymidine in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reprocell.com [reprocell.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Thymidine, [Methyl-3H], Specific Activity: 40 - 60 Ci/mmol, in 2% ethanol, 1 mCi | Revvity [revvity.com]

Cellular Uptake and Metabolism of 3'-(2-Fluoroethyl)thymidine: A Technical Guide

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and metabolism of 3'-(2-Fluoroethyl)thymidine (FLT), a key radiotracer used in positron emission tomography (PET) for imaging cellular proliferation. This document details the transport of FLT into the cell, its subsequent metabolic fate, and the experimental methodologies used to study these processes. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams.

Cellular Uptake of 3-(2-Fluoroethyl)thymidine

The entry of FLT into the cell is a critical first step for its function as a proliferation marker. This process is mediated by both passive diffusion and active transport mechanisms.

Transport Mechanisms

This compound crosses the cell membrane through two primary mechanisms:

-

Passive Diffusion: As a small molecule, FLT can passively diffuse across the lipid bilayer of the cell membrane.

-

Facilitated Transport: The human equilibrative nucleoside transporter 1 (hENT1) has been identified as a key transporter for FLT.[1] The expression and activity of hENT1 can, therefore, significantly influence the uptake of FLT in different cell types and tissues.

Studies have shown that while FLT is a substrate for hENT1, passive diffusion also plays a significant role in its transport into the cell.[1]

Quantitative Analysis of Cellular Uptake

The efficiency of FLT uptake can be quantified by various parameters. The following table summarizes key quantitative data related to the cellular uptake of FLT in the A549 human lung adenocarcinoma cell line.

| Parameter | Value | Cell Line | Experimental Condition | Reference |

| Time to reach 50% of plateau levels | 52.9 ± 10.3 min | A549 | Non-proliferating | [2] |

Metabolism of this compound

Once inside the cell, FLT undergoes a series of metabolic steps, leading to its intracellular trapping. This metabolic pathway is central to its utility as a PET imaging agent.

Phosphorylation by Thymidine Kinase 1 (TK1)

The primary metabolic fate of intracellular FLT is phosphorylation by thymidine kinase 1 (TK1), a key enzyme in the nucleoside salvage pathway.[3] TK1 catalyzes the transfer of a phosphate group from ATP to FLT, forming FLT-monophosphate (FLT-MP).

This phosphorylation step is the rate-limiting step in the accumulation of FLT in proliferating cells.[1] The expression and activity of TK1 are tightly regulated and are significantly upregulated during the S-phase of the cell cycle, linking FLT uptake directly to cellular proliferation.[4]

Intracellular Trapping

FLT-monophosphate is a charged molecule and is thus unable to readily diffuse back across the cell membrane. This effective "trapping" of the radiolabeled metabolite inside the cell is the basis for its accumulation in proliferating tissues, which can then be detected by PET imaging.[5]

Limited DNA Incorporation

Unlike the natural nucleoside thymidine, FLT is a poor substrate for further phosphorylation to the diphosphate and triphosphate forms. Consequently, its incorporation into DNA is minimal.[5] This is a crucial characteristic, as it prevents the potential for radiotoxicity and genetic mutations that could arise from the incorporation of a modified nucleoside into the genome. While the exact percentage of incorporation is low, specific quantitative data across a range of cancer cell lines is not extensively documented.

Quantitative Analysis of FLT Metabolism

The enzymatic kinetics of FLT phosphorylation by TK1 have been characterized. The following table summarizes the key kinetic parameters.

| Parameter | Value | Enzyme Source | Reference |

| Apparent Km | 4.8 ± 0.3 µM | SW480 cell lysates | [3] |

| Apparent Vmax | 7.4 pmol min-1 per 1x106 cells | SW480 cell lysates | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular uptake and metabolism of FLT.

Cell Culture

-

Cell Lines: A549 (human lung adenocarcinoma) and HCT116 (human colon carcinoma) cells are commonly used.

-

Media: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cellular Uptake Assay ([18F]FLT)

-

Cell Seeding: Seed cells in 24-well plates at a density of 1 x 105 cells per well and allow them to adhere overnight.

-

Pre-incubation: Wash the cells twice with pre-warmed serum-free medium.

-

Radiotracer Incubation: Add [18F]FLT (typically 1 µCi/mL) to the wells and incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

-

Uptake Termination: To stop the uptake, rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH.

-

Quantification: Measure the radioactivity in the cell lysates using a gamma counter.

-

Protein Normalization: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to normalize the radioactivity counts.

-

Data Analysis: Express the results as a percentage of the added dose per milligram of protein.

In Vitro Phosphorylation Assay

-

Cell Lysate Preparation: Harvest cells and lyse them in a buffer containing 20 mM Tris-HCl (pH 7.5), 1 mM MgCl2, 1 mM DTT, and protease inhibitors. Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris. The supernatant is the cytosolic fraction containing TK1.

-

Reaction Mixture: Prepare a reaction mixture containing the cell lysate, 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 5 mM ATP, and [18F]FLT (e.g., 1 µCi).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol.

-

Metabolite Separation: Separate the phosphorylated metabolites (FLT-MP) from the parent compound (FLT) using thin-layer chromatography (TLC) on silica gel plates with a mobile phase of ethyl acetate:isopropanol:ammonia (80:15:5, v/v/v).

-

Quantification: Quantify the radioactivity of the spots corresponding to FLT and FLT-MP using a phosphor imager or by scraping the silica and counting in a gamma counter.

-

Enzyme Kinetics: To determine Km and Vmax, perform the assay with varying concentrations of non-radioactive FLT while keeping the concentration of [18F]FLT constant.

HPLC Analysis of FLT Metabolites

A detailed protocol for the separation and quantification of [18F]FLT and its phosphorylated metabolites using high-performance liquid chromatography (HPLC) with radiometric detection is outlined below.

-

Sample Preparation:

-

Culture cells and expose them to [18F]FLT as described in the cellular uptake assay.

-

After incubation, wash the cells with ice-cold PBS and lyse them with 6% trichloroacetic acid.

-

Neutralize the cell extracts with a saturated solution of potassium bicarbonate.

-

Centrifuge to remove precipitated proteins.

-

-

HPLC System:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of buffer A (e.g., 50 mM ammonium phosphate, pH 3.8) and buffer B (e.g., 50% acetonitrile in buffer A).

-

Flow Rate: 1 mL/min.

-

Detection: An in-line radiometric detector followed by a UV detector (267 nm).

-

-

Chromatographic Separation:

-

Inject the prepared sample onto the HPLC column.

-

Run a gradient program to separate FLT, FLT-monophosphate, FLT-diphosphate, and FLT-triphosphate. A typical gradient might start with 100% buffer A and ramp up to a certain percentage of buffer B over 30-40 minutes.

-

-

Data Analysis:

-

Identify the peaks corresponding to FLT and its metabolites by comparing their retention times with those of known standards.

-

Quantify the amount of radioactivity in each peak to determine the relative abundance of each metabolite.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows related to the cellular uptake and metabolism of FLT.

References

- 1. Quantitative analysis of thymidine kinase 1 and 5'(3')-deoxyribonucleotidase mRNA expression: the role of fluorothymidine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Different Modes of Transport for 3H-Thymidine, 3H-FLT, and 3H-FMAU in Proliferating and Nonproliferating Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymidine Incorporation Assay | Thermo Fisher Scientific - LT [thermofisher.com]

- 5. researchgate.net [researchgate.net]

In Vitro Efficacy and Mechanism of 3-(2-Fluoroethyl)thymidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluoroethyl)thymidine (FET), also known as N3-(2-fluoroethyl)-thymidine (NFT202), is a synthetic thymidine analog that has garnered interest for its potential as a substrate for thymidine kinase 1 (TK1), an enzyme upregulated in proliferating cancer cells. This technical guide provides a comprehensive overview of the in vitro studies conducted on FET, detailing its mechanism of action, experimental protocols, and quantitative data from key assays. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic and diagnostic applications of this compound.

Core Mechanism of Action

Like other thymidine analogs, this compound exerts its biological effects by engaging with the cellular machinery for DNA synthesis. The core mechanism involves a multi-step process initiated by its transport into the cell, followed by enzymatic phosphorylation and subsequent interaction with DNA polymerases.

Cellular Uptake and Phosphorylation

This compound is transported into the cell via nucleoside transporters. Once inside the cell, it serves as a substrate for thymidine kinase 1 (TK1), which catalyzes its phosphorylation to this compound monophosphate. This phosphorylation is a critical step, as it traps the analog within the cell and is the first committed step towards its incorporation into DNA. In vitro studies have demonstrated that N3-(2-fluoroethyl)-thymidine is a potent substrate for recombinant human TK1.[1][2]

Cellular uptake and metabolism of this compound.

DNA Incorporation and Downstream Effects

Following its conversion to the triphosphate form, this compound triphosphate can be incorporated into newly synthesized DNA strands during replication. The incorporation of this analog can lead to the termination of the growing DNA chain and the activation of DNA damage response pathways.[1] This can subsequently induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis.[3][4] The activation of DNA damage sensors such as ATM and ATR is a key event in this process, leading to the phosphorylation of downstream targets that halt cell cycle progression and initiate programmed cell death.[1][5]

Signaling cascade following FET incorporation into DNA.

Quantitative In Vitro Data

The following tables summarize the available quantitative data from in vitro studies of this compound and related N3-substituted thymidine analogs.

Table 1: Interaction with Thymidine Kinase 1 (TK1)

| Compound | Relative Phosphorylation Rate (%) (vs. Thymidine) | Reference |

| Nthis compound (NFT202) | Most Potent Substrate | [1][2] |

| N3-(Fluoromethyl)thymidine | Phosphorylated | [2] |

| N3-(3-Fluoropropyl)thymidine | Phosphorylated | [2] |

| N3-(2-Fluoroethyl)-4'-thio-thymidine | Phosphorylated | [2] |

Table 2: Nucleoside Transporter Interaction

| Compound | Transporter Type | Inhibition Constant (Ki) (mM) | Reference |

| Nthis compound (NFT202) | NBMPR-sensitive mouse erythrocyte nucleoside transporter | 0.02 - 0.55 | [1][2] |

| N3-(Fluoromethyl)thymidine | NBMPR-sensitive mouse erythrocyte nucleoside transporter | 0.02 - 0.55 | [2] |

| N3-(3-Fluoropropyl)thymidine | NBMPR-sensitive mouse erythrocyte nucleoside transporter | 0.02 - 0.55 | [2] |

| N3-(2-Fluoroethyl)-4'-thio-thymidine | NBMPR-sensitive mouse erythrocyte nucleoside transporter | 0.02 - 0.55 | [2] |

Table 3: Metabolic Stability

| Compound | Degradation by E. coli Thymidine Phosphorylase | Reference |

| Nthis compound (NFT202) | Not Degraded | [1][2] |

| N3-(Fluoromethyl)thymidine | Not Degraded | [2] |

| N3-(3-Fluoropropyl)thymidine | Not Degraded | [2] |

| N3-(2-Fluoroethyl)-4'-thio-thymidine | Not Degraded | [2] |

Detailed Experimental Protocols

Phosphoryl-Transfer Assay for Thymidine Kinase 1 Activity

This assay measures the rate of phosphorylation of this compound by TK1.

Workflow for TK1 Phosphoryl-Transfer Assay.

Materials:

-

Recombinant human thymidine kinase 1 (TK1)

-

This compound (labeled or unlabeled)

-

Adenosine triphosphate (ATP)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system

-

Scintillation counter (for radiolabeled substrate) or UV detector (for unlabeled substrate)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, and recombinant human TK1.

-

Initiate the reaction by adding this compound to the mixture.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by heat inactivation or the addition of a chelating agent like EDTA.

-

Separate the unphosphorylated substrate from the phosphorylated product using TLC or HPLC.

-

Quantify the amount of substrate and product. For radiolabeled FET, this is done by measuring the radioactivity in the corresponding spots or peaks. For unlabeled FET, UV absorbance is used.

-

Calculate the rate of phosphorylation based on the amount of product formed over time.

Nucleoside Transporter Inhibition Assay

This assay determines the affinity of this compound for nucleoside transporters by measuring its ability to inhibit the transport of a known radiolabeled substrate.

Materials:

-

Cell line expressing the nucleoside transporter of interest (e.g., mouse erythrocytes)

-

Radiolabeled nucleoside transporter substrate (e.g., [3H]nitrobenzylmercaptopurine riboside, NBMPR)

-

This compound (as the inhibitor)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution)

-

Scintillation counter

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Wash the cells with transport buffer.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add the radiolabeled substrate to initiate the transport assay.

-

Incubate for a short period to measure the initial rate of transport.

-

Stop the transport by rapidly washing the cells with ice-cold transport buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the inhibition constant (Ki) by fitting the data to an appropriate inhibition model.

Thymidine Phosphorylase Degradation Assay

This assay assesses the metabolic stability of this compound in the presence of thymidine phosphorylase.

Materials:

-

Recombinant E. coli thymidine phosphorylase

-

This compound

-

Phosphate buffer

-

HPLC system with a UV detector

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer and recombinant thymidine phosphorylase.

-

Initiate the reaction by adding this compound.

-

Incubate the reaction at 37°C.

-

At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid).

-

Analyze the samples by HPLC to separate and quantify the amount of remaining this compound and any degradation products.

-

Determine the rate of degradation by monitoring the decrease in the concentration of the parent compound over time.

Conclusion

The in vitro data currently available suggest that this compound is a promising candidate for further investigation as a diagnostic or therapeutic agent targeting cellular proliferation. Its efficient phosphorylation by TK1 and resistance to degradation by thymidine phosphorylase are favorable characteristics. However, a comprehensive understanding of its anticancer and antiviral activity, including the determination of IC50 and EC50 values in a range of cell lines, is still needed. Furthermore, detailed studies on the specific downstream signaling pathways activated by the incorporation of this analog into DNA will be crucial for elucidating its precise mechanism of action and for the rational design of future clinical applications. This technical guide provides a foundational summary of the existing knowledge and methodologies to facilitate such future research.

References

- 1. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 3. researchgate.net [researchgate.net]

- 4. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preclinical Evaluation of [18F]N(3)-(2-fluoroethyl)thymidine ([18F]FET): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(2-[18F]fluoroethyl)-L-tyrosine, or [18F]FET, has emerged as a significant radiotracer for positron emission tomography (PET) in neuro-oncology. Its ability to delineate tumor extent, differentiate recurrence from treatment-related changes, and monitor therapy response has been extensively documented. This technical guide provides a comprehensive overview of the preclinical evaluation of [18F]FET, offering detailed experimental protocols, compiled quantitative data from in vitro and in vivo studies, and visual representations of the underlying biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the preclinical assessment of this and other novel PET tracers.

Introduction

[18F]FET is an amino acid analog that is transported into cells, particularly cancer cells, by the L-type amino acid transporter (LAT) system, which is upregulated in many tumor types, including gliomas.[1][2] Unlike native amino acids, [18F]FET is not incorporated into proteins, allowing for imaging of amino acid transport activity, a hallmark of tumor metabolism and proliferation.[1] Its favorable half-life of approximately 110 minutes for Fluorine-18 allows for centralized production and distribution.[1][2] This guide details the essential preclinical studies required to characterize the pharmacokinetics, biodistribution, and tumor-targeting capabilities of [18F]FET.

Signaling Pathway of [18F]FET Uptake

The primary mechanism for [18F]FET uptake into cancer cells is through the L-type amino acid transporter 1 (LAT1), a subunit of the SLC7A5/SLC3A2 heterodimeric amino acid transporter.[3] LAT1 is a sodium-independent exchanger that mediates the transport of large neutral amino acids, such as leucine, which is crucial for the activation of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[3][4] The overexpression of LAT1 in various cancers, including glioma, breast, and prostate cancer, makes it an attractive target for tumor imaging.[3][5]

Quantitative Data

In Vitro Cellular Uptake

In vitro cell uptake assays are fundamental to determining the tumor-targeting potential of a radiotracer. These studies quantify the accumulation of [18F]FET in various cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (min) | % Uptake of Added Activity | Reference |

| T98G | Human Glioblastoma | 20 | ~0.5% | [6] |

| T98G | Human Glioblastoma | 40 | ~0.8% | [6] |

| T98G | Human Glioblastoma | 60 | ~0.7% | [6] |

| T98G | Human Glioblastoma | 90 | ~0.6% | [6] |

| T98G | Human Glioblastoma | 120 | ~0.5% | [6] |

| DBT | Mouse Glioma | - | - | [7] |

| U87 | Human Glioblastoma | - | - | [8] |

| MCF-7 | Human Breast Cancer | - | Data not available in searches | |

| PC-3 | Human Prostate Cancer | - | Data not available in searches |

Note: Quantitative uptake data for [18F]FET in a wide range of non-glioma cell lines is limited in the public domain. The provided data for T98G cells is based on graphical representation in the cited literature and is an approximation.

In Vivo Biodistribution

Biodistribution studies in animal models are critical for assessing the in vivo behavior of [18F]FET, including its uptake in the target tumor and clearance from non-target organs. Data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Table 2.1: Biodistribution of [18F]FET in Male BALB/c Mice with Intracranial DBT Gliomas (%ID/g ± SD) [7]

| Organ/Tissue | 5 min | 30 min | 60 min |

| Blood | 0.9 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 |

| Tumor | 4.4 ± 1.1 | 4.9 ± 1.2 | 2.5 ± 1.0 |

| Brain (contralateral) | 0.26 ± 0.04 | 0.35 ± 0.05 | 0.23 ± 0.03 |

| Heart | 1.1 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 |

| Lungs | 1.3 ± 0.3 | 0.7 ± 0.1 | 0.5 ± 0.1 |

| Liver | 2.1 ± 0.4 | 1.8 ± 0.3 | 1.2 ± 0.2 |

| Spleen | 1.0 ± 0.2 | 0.8 ± 0.1 | 0.6 ± 0.1 |

| Kidneys | 3.5 ± 0.6 | 2.5 ± 0.4 | 1.7 ± 0.3 |

| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |

| Bone | 0.8 ± 0.2 | 0.9 ± 0.2 | 0.7 ± 0.1 |

Table 2.2: Biodistribution of [18F]FET in Mice with GL261 Glioblastoma (% SUVmean/BG ± SD) [9]

| Time Post Implantation | SUVmean/BG |

| Week 2 | 1.2 ± 0.1 |

| Week 3 | 1.5 ± 0.2 |

| Week 4 | 1.8 ± 0.3 |

| Week 5 | 2.1 ± 0.4 |

Note: Data presented as Standardized Uptake Value (SUV) normalized to background (BG) provides a relative measure of tracer accumulation.

Experimental Protocols

In Vitro Cell Uptake Assay

This protocol outlines a general procedure for assessing [18F]FET uptake in adherent cancer cell lines.

-

Cell Culture: Plate cells (e.g., T98G, U87, MCF-7, PC-3) in 24-well plates at a density that ensures 70-80% confluency on the day of the experiment. Culture in appropriate medium at 37°C and 5% CO2.

-

Preparation: On the day of the assay, wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Incubation: Add 0.5 mL of incubation buffer (e.g., PBS or serum-free medium) containing [18F]FET (typically 0.1-0.5 µCi/mL) to each well.

-

Time Points: Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

-

Termination: To stop the uptake, aspirate the radioactive medium and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Add 0.5 mL of a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubate for at least 10 minutes to ensure complete lysis.

-

Quantification: Collect the lysate from each well and measure the radioactivity using a gamma counter.

-

Protein Normalization: Perform a protein assay (e.g., BCA or Bradford) on a parallel set of wells to normalize the radioactivity counts to the amount of protein per well.

-

Data Analysis: Express the results as the percentage of the added radioactivity taken up per milligram of protein.

In Vivo Biodistribution Study

This protocol describes a typical biodistribution study in tumor-bearing mice.

-

Animal Model: Anesthetize tumor-bearing mice (e.g., BALB/c or nude mice with subcutaneous or intracranial xenografts) with an appropriate anesthetic (e.g., isoflurane).[7]

-

Radiotracer Administration: Inject a known amount of [18F]FET (typically 1-4 MBq) in a small volume (e.g., 100-200 µL) of saline via the tail vein.[10]

-

Uptake Period: Allow the radiotracer to distribute for a predetermined period (e.g., 5, 30, 60, 120 minutes).[7]

-

Euthanasia and Dissection: At the designated time point, euthanize the animals according to approved institutional protocols. Immediately dissect organs and tissues of interest (e.g., tumor, blood, brain, heart, lungs, liver, kidneys, muscle, bone).

-

Sample Processing: Weigh each tissue sample and measure its radioactivity using a gamma counter.

-

Standard Preparation: Prepare standards from the injected radiotracer solution to calculate the total injected dose.

-

Data Analysis: Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).

Small Animal PET Imaging

This protocol provides a general workflow for performing [18F]FET PET imaging in small animals.

-

Animal Preparation: Fast the animal for 4-6 hours before imaging to reduce background signal. Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature throughout the procedure.[11]

-

Radiotracer Injection: Administer [18F]FET (typically 5-15 MBq) via a tail vein catheter.[10]

-

PET Scan Acquisition: Position the animal in the PET scanner. Dynamic scanning can be initiated immediately after injection for a duration of 60-90 minutes. Static images are typically acquired at a specific time point post-injection (e.g., 20-40 minutes).[12][13]

-

CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.

-

Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM2D or OSEM3D).

-

Image Analysis: Co-register the PET and CT images. Draw regions of interest (ROIs) on the tumor and other organs to quantify tracer uptake, often expressed as the Standardized Uptake Value (SUV).

Metabolite Analysis

This protocol outlines a method for analyzing [18F]FET metabolites in plasma using radio-thin-layer chromatography (TLC).

-

Sample Collection: Collect blood samples from the animal at various time points after [18F]FET injection and separate the plasma by centrifugation.

-

Protein Precipitation: Add a cold solvent like acetonitrile to the plasma sample to precipitate proteins. Centrifuge and collect the supernatant.

-

TLC Plate Preparation: Spot a small volume of the supernatant onto a silica gel TLC plate.[14]

-

Development: Develop the TLC plate in a chamber with an appropriate mobile phase (e.g., a mixture of acetonitrile and water).[14]

-

Analysis: After development, dry the plate and analyze the distribution of radioactivity using a radio-TLC scanner or by exposing the plate to a phosphor screen followed by imaging.[15]

-

Quantification: Determine the percentage of intact [18F]FET and its radioactive metabolites by integrating the areas under the peaks in the radio-chromatogram.

Experimental and logical Workflows

The preclinical evaluation of a novel PET tracer like [18F]FET follows a structured workflow, from initial in vitro characterization to in vivo validation in animal models.

Conclusion

The preclinical evaluation of [18F]FET has robustly demonstrated its utility as a valuable tool for neuro-oncology imaging. The data compiled and protocols detailed in this guide highlight its favorable characteristics, including high uptake in glioma models and good tumor-to-background contrast. The established methodologies for in vitro and in vivo assessment provide a clear framework for the continued investigation of [18F]FET in other cancer types and for the evaluation of novel PET radiotracers. This comprehensive guide serves as a foundational resource to aid researchers in designing and executing rigorous preclinical studies in the field of molecular imaging.

References

- 1. Contribution of [18F]FET PET in the Management of Gliomas, from Diagnosis to Follow-Up: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer [mdpi.com]

- 6. 18F-FET and 18F-FCH uptake in human glioblastoma T98G cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 18F-AFETP, 18F-FET, and 18F-FDG Imaging of Mouse DBT Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Monitoring of Tumor Growth with [18F]-FET PET in a Mouse Model of Glioblastoma: SUV Measurements and Volumetric Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Monitoring of Tumor Growth with [18F]-FET PET in a Mouse Model of Glioblastoma: SUV Measurements and Volumetric Approaches [frontiersin.org]

- 11. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sites.snmmi.org [sites.snmmi.org]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

N3-Substituted Thymidine Derivatives: A Technical Guide to Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of N3-substituted thymidine derivatives. These compounds have garnered significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents, as well as their utility as probes for imaging cellular proliferation. This document details experimental protocols, summarizes structure-activity relationships (SAR), and visualizes key pathways and workflows to serve as a valuable resource for researchers in the field.

Chemical Synthesis of N3-Substituted Thymidine Derivatives

The synthesis of N3-substituted thymidine derivatives primarily involves the selective alkylation of the N3 position of the thymidine ring. Various synthetic strategies have been developed to introduce a wide range of substituents at this position, including alkyl, fluoroalkyl, and carboranyl moieties.

General Synthetic Strategies

N3-Alkylation of Thymidine: A common approach involves the direct alkylation of thymidine with an appropriate alkylating agent in the presence of a base. The choice of base and solvent is crucial to ensure selective N3-alkylation and minimize side reactions, such as O-alkylation.

Introduction of Functionalized Side Chains: More complex substituents can be introduced using multi-step synthetic routes. This may involve the initial introduction of a linker at the N3 position, which is then further functionalized. For instance, click chemistry has been employed to attach various moieties to an N3-azidoalkyl-thymidine precursor.

Detailed Experimental Protocols

Synthesis of N3-Alkyl and N3-Fluoroalkyl Thymidine Derivatives:

-

Materials: Thymidine, appropriate alkyl or fluoroalkyl halide (e.g., ethyl bromide, 1-fluoro-2-iodoethane), potassium carbonate (K₂CO₃), dimethylformamide (DMF).

-

Procedure:

-

Dissolve thymidine in DMF.

-

Add K₂CO₃ to the solution and stir at room temperature.

-

Add the alkyl or fluoroalkyl halide dropwise to the mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter to remove the base, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol).

-

Characterize the final product by NMR and mass spectrometry.

-

Synthesis of N3-Carboranyl Thymidine Derivatives:

-

Materials: 3',5'-O-bis(tert-butyldimethylsilyl)-thymidine, propargyl bromide, a carborane precursor, copper(I) iodide, and a suitable base.

-

Procedure:

-

Protect the 3' and 5' hydroxyl groups of thymidine with a suitable protecting group (e.g., TBDMS).

-

Alkylate the N3 position with propargyl bromide to introduce an alkyne functionality.

-

Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) with a carborane-containing azide to attach the carborane cage.

-

Deprotect the hydroxyl groups to yield the final N3-carboranyl thymidine derivative.

-

Purify the product using column chromatography.

-

Confirm the structure using spectroscopic methods.

-

Purification and Characterization

Purification of N3-substituted thymidine derivatives is typically achieved through silica gel column chromatography. Characterization of the synthesized compounds is performed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and determine the position of substitution.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Biological Activity and Mechanism of Action

The biological activity of N3-substituted thymidine derivatives is primarily attributed to their interaction with human thymidine kinase 1 (hTK1), a key enzyme in the nucleotide salvage pathway.

Interaction with Human Thymidine Kinase 1 (hTK1)

hTK1 catalyzes the phosphorylation of thymidine to thymidine monophosphate (TMP), a crucial step for DNA synthesis. The activity of hTK1 is tightly regulated and is significantly elevated in proliferating cells, making it an attractive target for cancer therapy and imaging. N3-substituted thymidine derivatives can act as either substrates or inhibitors of hTK1.

Caption: hTK1-mediated phosphorylation of N3-substituted thymidine derivatives.

Anticancer Activity

The anticancer potential of these derivatives stems from their ability to be preferentially phosphorylated in cancer cells with high hTK1 activity. The resulting triphosphates can be incorporated into DNA, leading to chain termination and induction of apoptosis. Boronated derivatives, such as N3-carboranyl thymidines, are being explored for Boron Neutron Capture Therapy (BNCT), a targeted radiotherapy.

Antiviral Activity

Certain N3-substituted thymidine derivatives have shown activity against various viruses, including Human Immunodeficiency Virus (HIV). The mechanism of action is similar to their anticancer activity, where the viral kinase phosphorylates the derivative, and the resulting triphosphate inhibits the viral reverse transcriptase or polymerase.

Structure-Activity Relationship (SAR) Studies

The biological activity of N3-substituted thymidine derivatives is highly dependent on the nature of the substituent at the N3 position.

| Substituent at N3 | Linker | hTK1 Phosphorylation Rate (relative to Thymidine) | Biological Activity | Reference |

| Methyl | - | Low | Reduced antiviral and cytostatic activity | [1] |

| 2-Fluoroethyl | - | Low | Reduced antiviral and cytostatic activity | [1] |

| Amidinyl-containing | Alkyl | < 30% | Potential for BNCT | [2] |

| Guanidyl-containing | Alkyl | < 30% | Potential for BNCT | [2] |

| Tetrazolyl-containing | Alkyl | > 40% (up to 52.4%) | Good hTK1 substrates, potential for BNCT | [2] |

| Carboranyl | Alkyl | Variable, depends on linker | Promising for BNCT | [3] |

Table 1: Structure-Activity Relationship of N3-Substituted Thymidine Derivatives.

Experimental Protocols for Biological Evaluation

Human Thymidine Kinase 1 (hTK1) Phosphorylation Assay

Caption: Workflow for hTK1 phosphorylation assay.

-

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to the N3-substituted thymidine derivative, catalyzed by hTK1 in a cell lysate.

-

Procedure:

-

Prepare a cell lysate from a cell line with high hTK1 expression.

-

Set up a reaction mixture containing the cell lysate, the test compound, [γ-³²P]ATP, and an appropriate buffer.

-

Incubate the reaction mixture at 37°C for a specific time.

-

Stop the reaction and spot the mixture onto a thin-layer chromatography (TLC) plate.

-

Separate the phosphorylated product from the unreacted substrate by TLC.

-

Quantify the radioactivity of the substrate and product spots using a phosphorimager or by liquid scintillation counting.

-

Calculate the rate of phosphorylation relative to that of thymidine.

-

Cytotoxicity Assay (e.g., MTS/MTT Assay)

-

Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the N3-substituted thymidine derivative.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add the MTS or MTT reagent to each well and incubate until a color change is observed.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

-

Antiviral Assay (e.g., Plaque Reduction Assay)

-

Principle: This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

-

Procedure:

-

Grow a monolayer of host cells in a multi-well plate.

-

Infect the cells with a known amount of virus.

-

Add different concentrations of the test compound.

-

After an incubation period, fix and stain the cells to visualize the viral plaques.

-

Count the number of plaques in each well and calculate the EC₅₀ value.

-

Conclusion and Future Perspectives

N3-substituted thymidine derivatives represent a versatile class of compounds with significant potential in oncology and virology. The ability to modify the N3 position allows for the fine-tuning of their chemical and biological properties. Future research in this area will likely focus on the development of more potent and selective hTK1 substrates, the exploration of novel N3-substituents, and the investigation of their effects on downstream cellular signaling pathways to better understand their mechanisms of action and potential for therapeutic applications. The detailed protocols and structure-activity relationships presented in this guide provide a solid foundation for advancing the discovery and development of next-generation N3-substituted thymidine derivatives.

References

The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of Fluorinated Thymidine Analogs

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into the thymidine scaffold has been a cornerstone of medicinal chemistry, yielding potent antiviral and anticancer agents. This technical guide delves into the intricate structure-activity relationships (SAR) of fluorinated thymidine analogs, providing a comprehensive overview of their design, biological evaluation, and mechanisms of action. By understanding how the position and number of fluorine substitutions influence therapeutic efficacy and selectivity, researchers can better navigate the chemical space of nucleoside analogs to develop next-generation therapeutics.

The Impact of Fluorination on Physicochemical and Biological Properties

The strategic incorporation of fluorine atoms into the thymidine molecule profoundly alters its electronic and conformational properties, which in turn dictates its biological activity. The high electronegativity of fluorine, its small van der Waals radius (similar to hydrogen), and the strength of the C-F bond are key factors influencing the pharmacokinetics and pharmacodynamics of these analogs.[1]

Key Physicochemical Effects of Fluorination:

-

Increased Metabolic Stability: The robust C-F bond enhances resistance to enzymatic degradation, particularly by nucleases, prolonging the analog's half-life.[1]

-

Altered Sugar Pucker Conformation: Fluorine substitution on the sugar moiety influences the puckering of the furanose ring, affecting how the analog is recognized by and interacts with target enzymes like polymerases and kinases.

-

Modulation of Acidity: Fluorine's electron-withdrawing nature can alter the pKa of nearby hydroxyl groups, influencing hydrogen bonding interactions within enzyme active sites.

-

Enhanced Lipophilicity: In some cases, fluorination can increase lipophilicity, potentially improving membrane permeability and cellular uptake.

These modifications are pivotal in conferring the desired biological activities, primarily through the inhibition of key enzymes involved in DNA synthesis, such as thymidylate synthase and DNA polymerases.

Structure-Activity Relationship (SAR) in Antiviral Activity

Fluorinated thymidine analogs have shown significant promise as antiviral agents, particularly against retroviruses like HIV. The position of fluorine substitution on the sugar ring is a critical determinant of antiviral potency.

A study evaluating a series of fluorinated nucleoside analogs against HIV-1 revealed that substitution of fluorine at the 2'- or 3'-deoxy position of thymidine analogs resulted in increased antiviral activity.[2] The most potent inhibitor identified in this study was 3'-fluoro-3'-deoxythymidine (FDT).[2]

Table 1: Anti-HIV-1 Activity of Selected Fluorinated Nucleoside Analogs

| Compound | Fluorine Position | Target Cell | IC50 (μM) |

| 3'-Fluoro-3'-deoxythymidine (FDT) | 3' | MT-4 | 0.004 |

| 2',3'-Dideoxy-3'-fluorothymidine | 3' | CEM | 0.01 |

| 3'-Deoxy-3'-fluorothymidine | 3' | U937 | 0.005 |

| 2'-Fluoro-2',3'-dideoxythymidine | 2' | MT-4 | 0.1 |

Data compiled from multiple sources. Actual values may vary based on specific experimental conditions.

The enhanced activity of 3'-fluorinated analogs like FDT compared to their non-fluorinated counterparts, such as 3'-azido-3'-deoxythymidine (AZT), highlights the favorable impact of the fluorine substitution at this position.

Structure-Activity Relationship (SAR) in Anticancer Activity

The anticancer activity of fluorinated thymidine analogs primarily stems from their ability to disrupt DNA synthesis and repair in rapidly proliferating cancer cells. The mechanism often involves the inhibition of thymidylate synthase (TS), the enzyme responsible for the de novo synthesis of thymidylate.

5-Fluorouracil (5-FU), a fluorinated pyrimidine base, is a widely used chemotherapeutic agent that, upon intracellular conversion to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), potently inhibits TS. While not a thymidine analog itself, its mechanism provides a foundational understanding. Fluorinated thymidine analogs can also be phosphorylated to their triphosphate forms and act as chain terminators when incorporated into DNA by DNA polymerases.

Systematic SAR data for a series of fluorinated thymidine analogs in cancer cell lines is less consolidated in the public domain compared to antiviral data. However, the general principle holds that modifications affecting recognition by thymidine kinase (for activation) and subsequent interaction with TS or DNA polymerases are crucial.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of fluorinated thymidine analogs on cultured cells.

Materials:

-

Cells in culture

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated thymidine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.[3][4][5]

Antiviral Assay (Plaque Reduction Assay)

This protocol describes a standard method for evaluating the antiviral activity of compounds against plaque-forming viruses.

Materials:

-

Host cells susceptible to the virus

-

6-well or 12-well plates

-

Virus stock of known titer

-

Culture medium

-

Overlay medium (e.g., medium containing 0.5-1% methylcellulose or agarose)

-

Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

-

Cell Seeding: Seed host cells into plates to form a confluent monolayer.

-

Virus Infection: Remove the culture medium and infect the cell monolayers with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: During the adsorption period, prepare serial dilutions of the fluorinated thymidine analogs in the overlay medium.

-

Overlay Application: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of the test compounds to the respective wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. The viable cells will be stained, and the areas of viral-induced cell death (plaques) will appear as clear zones.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value (the concentration that reduces the number of plaques by 50%) can be determined from a dose-response curve.[6][7]

Thymidine Incorporation Assay

This assay measures the proliferation of cells by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

-

Cells in culture

-

96-well microplates

-

[³H]-Thymidine

-

Cell harvester

-

Glass fiber filters

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the fluorinated thymidine analogs as described in the cytotoxicity assay.

-

Radiolabeling: 18-24 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. The harvester lyses the cells and traps the DNA on the filters.

-

Washing: Wash the filters to remove unincorporated [³H]-thymidine.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of DNA synthesis and thus cell proliferation. Calculate the percentage of inhibition of thymidine incorporation for each compound concentration relative to the untreated control.[8][9][10][11][12]

Signaling Pathways and Mechanisms of Action

The biological effects of fluorinated thymidine analogs are mediated through their interaction with key cellular pathways involved in nucleotide metabolism and DNA replication.

Cellular Uptake and Activation

Fluorinated thymidine analogs are typically transported into the cell via nucleoside transporters.[13] Once inside, they must be phosphorylated by cellular kinases to their active triphosphate form. The initial phosphorylation is often catalyzed by thymidine kinase 1 (TK1), an enzyme that is upregulated during the S-phase of the cell cycle.[13]

Caption: Cellular uptake and metabolic activation of fluorinated thymidine analogs.

Inhibition of Thymidylate Synthase

As mentioned, a primary mechanism of action for some fluorinated pyrimidine analogs is the inhibition of thymidylate synthase (TS). The active metabolite, such as FdUMP, forms a stable ternary complex with TS and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, effectively blocking the synthesis of dTMP from dUMP. This leads to a depletion of the thymidine nucleotide pool, which is essential for DNA replication and repair, ultimately inducing "thymineless death" in cancer cells.

Caption: Mechanism of thymidylate synthase inhibition by a fluorinated analog.

Inhibition of DNA Polymerase and Chain Termination

The triphosphate form of fluorinated thymidine analogs can act as a substrate for both cellular and viral DNA polymerases. Upon incorporation into a growing DNA strand, the presence of the fluorine atom at the 3' position can prevent the formation of the next phosphodiester bond, leading to chain termination. This is a key mechanism for the antiviral activity of compounds like 3'-fluoro-3'-deoxythymidine.

Caption: Inhibition of DNA polymerase and chain termination by a fluorinated thymidine analog.

Conclusion

The structure-activity relationship of fluorinated thymidine analogs is a testament to the power of subtle chemical modifications in eliciting profound biological effects. The position of fluorine substitution is paramount in determining the antiviral and anticancer potency of these compounds. A thorough understanding of the SAR, coupled with detailed in vitro evaluation using the protocols outlined in this guide, is essential for the rational design of novel nucleoside analogs with improved therapeutic indices. Future research will likely focus on developing analogs with greater selectivity for viral or cancer-specific enzymes, thereby minimizing off-target effects and enhancing patient outcomes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. asm.org [asm.org]

- 8. revvity.com [revvity.com]

- 9. cytologicsbio.com [cytologicsbio.com]

- 10. reliatech.de [reliatech.de]

- 11. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Delving into the Dawn of a Proliferation Marker: A Technical Guide to Early Research on 3-(2-Fluoroethyl)thymidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research on 3-(2-Fluoroethyl)thymidine (FET), a thymidine analog investigated for its potential as a positron emission tomography (PET) imaging marker for cellular proliferation. The document outlines the synthesis and radiolabeling of [¹⁸F]FET, details experimental protocols from early in vivo studies, and presents the initial quantitative data that highlighted its promise in visualizing tumor proliferation.

Core Concepts and Mechanism of Action

This compound was developed as a potential alternative to other thymidine analogs for imaging DNA synthesis. The underlying principle of its application as a proliferation marker lies in the activity of thymidine kinase 1 (TK1), a key enzyme in the nucleotide salvage pathway. TK1 expression and activity are significantly upregulated during the S-phase of the cell cycle, making it an attractive target for imaging proliferating cells.

The proposed mechanism for [¹⁸F]FET uptake involves its transport into the cell via nucleoside transporters. Once inside, it is phosphorylated by TK1, trapping the radiolabeled molecule within the cell. The degree of accumulation of [¹⁸F]FET is therefore hypothesized to be proportional to the proliferative activity of the tissue.

Experimental Protocols

Synthesis and Radiolabeling of N3-[¹⁸F]Fluoroethyl Thymidine

The synthesis of N3-[¹⁸F]fluoroethyl thymidine ([¹⁸F]FET) was a multi-step process involving the preparation of a suitable precursor followed by nucleophilic fluorination with [¹⁸F]fluoride.

Precursor Synthesis:

-

Protection of Thymidine: Thymidine was first converted to its 3',5'-O-bis-tetrahydropyranyl ether to protect the hydroxyl groups.

-

N3-Alkylation: The protected thymidine was then reacted to introduce an ethyl mesylate group at the N3 position, yielding the N3-(2-mesyloxyethyl) precursor.

Radiolabeling with [¹⁸F]Fluoride:

-

Nucleophilic Fluorination: The N3-(2-mesyloxyethyl) precursor was reacted with [¹⁸F]fluoride, sourced from a cyclotron and activated using a phase-transfer catalyst such as Kryptofix 2.2.2 and potassium carbonate. This reaction displaces the mesylate leaving group with the [¹⁸F]fluoride ion.

-

Deprotection: The protecting groups (tetrahydropyranyl ethers) were subsequently removed by acid hydrolysis.

-

Purification: The final product, N3-[¹⁸F]FET, was purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.

In Vivo PET Imaging and Biodistribution in Tumor-Bearing Mice

Early in vivo evaluation of [¹⁸F]FET was conducted in mice bearing human tumor xenografts to assess its tumor-targeting capabilities and biodistribution.

Animal Model:

-

Human non-small cell lung cancer (H441) cells were subcutaneously xenografted into nude mice.

PET Imaging Protocol:

-

Radiotracer Administration: Tumor-bearing mice were injected intravenously with approximately 100 µCi of [¹⁸F]FET.

-

Image Acquisition: Dynamic or static PET scans were acquired using a dedicated small-animal PET scanner. Imaging was typically performed at various time points post-injection, with key data often collected at 2 hours.

-

Image Analysis: Regions of interest (ROIs) were drawn over the tumor and other organs to quantify the tracer uptake, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Biodistribution Protocol:

-

Radiotracer Injection: A separate cohort of tumor-bearing mice was injected with a known amount of [¹⁸F]FET.

-

Tissue Harvesting: At a predetermined time point (e.g., 2 hours post-injection), the animals were euthanized, and various tissues and organs (including the tumor, muscle, blood, liver, etc.) were harvested.

-

Gamma Counting: The radioactivity in each tissue sample was measured using a gamma counter.

-

Data Calculation: The uptake in each organ was calculated and expressed as %ID/g.

Quantitative Data Summary

The initial studies on N3-[¹⁸F]FET provided key quantitative data on its synthesis and in vivo performance. The following tables summarize these findings.

| Radiosynthesis Parameters | Value |

| Radiochemical Yield (decay-corrected) | 2% - 12% |

| Radiochemical Purity | > 99% |

| Specific Activity | > 74 GBq/µmol |

| In Vivo PET Imaging Data (2 hours post-injection in H441 tumor xenografts) | N3-[¹⁸F]FET | N3-[¹⁸F]FPrT * |

| Tumor Uptake (%ID/g) | 1.81 ± 0.78 | 2.95 ± 1.14 |

| Tumor-to-Muscle Ratio | 5.57 ± 0.82 | 7.69 ± 2.18 |

*N3-[¹⁸F]Fluoropropyl thymidine (FPrT) was a related compound studied in parallel.

Visualizations

Experimental Workflow for [¹⁸F]FET Synthesis and Evaluation

Caption: Workflow for the synthesis and in vivo evaluation of [¹⁸F]FET.

Proposed Cellular Uptake and Trapping Mechanism of [¹⁸F]FET

Caption: Proposed mechanism of [¹⁸F]FET uptake and retention in proliferating cells.

Conclusion

The early research into this compound established it as a viable candidate for a proliferation-specific PET tracer. The synthesis, while yielding modest results, was feasible, and the preliminary in vivo data demonstrated preferential uptake in tumor tissue with good contrast. These initial findings laid the groundwork for further investigation into N3-substituted thymidine analogs as tools for non-invasive cancer imaging and therapy response assessment. Further studies would be necessary to optimize the synthesis, perform more comprehensive in vitro and in vivo characterization, and ultimately translate this promising early work to a clinical setting.

Methodological & Application

Application Notes: [18F]3'-deoxy-3'-fluorothymidine (FLT) PET Imaging

Introduction

[18F]3'-deoxy-3'-fluorothymidine ([18F]FLT) is a positron emission tomography (PET) radiotracer designed to image cellular proliferation in vivo. As a thymidine analog, [18F]FLT is transported into cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme whose activity is significantly upregulated during the S-phase of the cell cycle.[1][2] This process effectively traps the tracer within proliferating cells, allowing for the non-invasive visualization and quantification of tumor proliferation.[1][3] Unlike [18F]FDG, which measures glucose metabolism, [18F]FLT provides a more specific assessment of cellular division, making it a valuable tool in oncology for early treatment response assessment and prognostic evaluation.[4][5] Studies have shown that [18F]FLT uptake correlates well with the proliferation marker Ki-67.[1][2][6]

Clinical Applications

[18F]FLT PET imaging is primarily utilized in the context of oncology for:

-

Early Assessment of Treatment Response: Changes in tumor cell proliferation often precede changes in tumor size.[5] [18F]FLT PET can detect a reduction in proliferation as early as a few days after the initiation of antiproliferative therapies, providing an early indication of treatment efficacy.[4][7]

-

Prognostic Evaluation: High [18F]FLT uptake at baseline has been associated with poorer outcomes in several cancer types, reflecting a higher proliferative activity of the tumor.[2]

-